![molecular formula C18H16Cl2OS B371439 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone CAS No. 329779-49-9](/img/structure/B371439.png)
3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone, also known as 4-CPP, is a synthetic, psychoactive substance that acts on the central nervous system to produce a variety of effects. It is a structural analog of the popular recreational drug MDMA (3,4-methylenedioxy-N-methylamphetamine). 4-CPP is a potent agonist of the serotonin 5-HT2A receptor, which has been linked to its psychedelic and entactogenic effects. 4-CPP is currently not approved for medical use, and is considered a research chemical that is primarily used in laboratory experiments.
Scientific Research Applications
Asymmetric Synthesis
Cyclopropyl ketones are known to be used in asymmetric synthesis reactions, such as ring-opening reactions with β-naphthols . This could potentially be applied to the synthesis of chiral compounds using 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone .
Medicinal Chemistry
The structural motif of cyclopropyl ketones is often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties . The compound may serve as a precursor or intermediate in the development of new pharmaceuticals.
Cycloaddition Reactions
Cyclopropane derivatives, including cyclopropyl ketones, are widely used in cycloaddition reactions for constructing cyclic or polycyclic structures . This suggests that 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone could be valuable in synthetic organic chemistry for building complex molecular architectures.
Kinetic Resolution
Cyclopropyl ketones have been used in kinetic resolution processes to produce chiral molecules . This application could be explored with the specified compound for the separation of enantiomers.
Catalysis
The unique reactivity of cyclopropyl groups can be harnessed in catalytic processes to encourage the formation of branched products . This property might be utilized in catalytic transformations involving 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone .
Construction of Natural Product Analogues
Due to their reactivity, cyclopropyl ketones are used in the synthesis of natural product analogues and bioactive compounds . The compound could potentially be involved in such synthetic endeavors.
properties
IUPAC Name |
3-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-1-cyclopropylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2OS/c19-14-5-3-13(4-6-14)18(11-17(21)12-1-2-12)22-16-9-7-15(20)8-10-16/h3-10,12,18H,1-2,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVXUFPCLDCGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

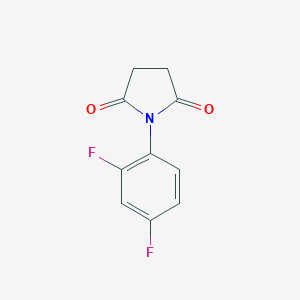
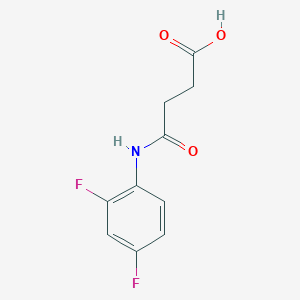

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)
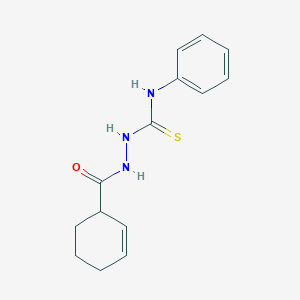
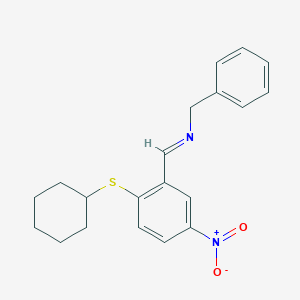
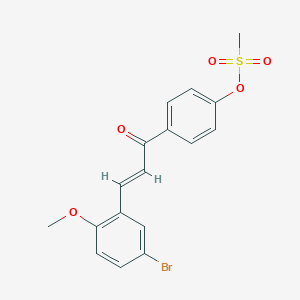
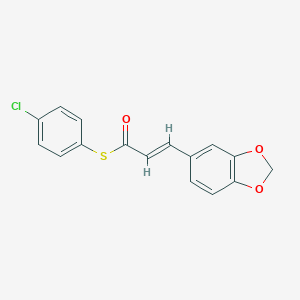
![2-[2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethoxy]ethyl 4-chlorobenzoate](/img/structure/B371373.png)
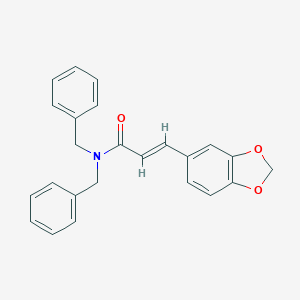
![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-bromobenzene-1-sulfonate](/img/structure/B371379.png)